molecular formula C17H15F3N6S B10938969 2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10938969
M. Wt: 392.4 g/mol
InChI Key: BRVPQFSKRGVRQO-UHFFFAOYSA-N
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Description

2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and various substituents such as cyclopropyl and trifluoromethyl groups. The compound’s intricate structure contributes to its potential as a therapeutic agent, particularly in the context of cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting with the preparation of the pyrazole ring and the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow chemistry, and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole ring or the triazolo[1,5-c]pyrimidine core, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2, a key enzyme in the regulation of the cell cycle. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting the phosphorylation of target proteins. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of substituents and its potent inhibitory activity against CDK2. This makes it a valuable compound for further research and development in the field of medicinal chemistry .

Properties

Molecular Formula

C17H15F3N6S

Molecular Weight

392.4 g/mol

IUPAC Name

4-[[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H15F3N6S/c1-8-9(2)27-16-14(8)15-22-13(24-26(15)7-21-16)6-25-11(10-3-4-10)5-12(23-25)17(18,19)20/h5,7,10H,3-4,6H2,1-2H3

InChI Key

BRVPQFSKRGVRQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C(=CC(=N4)C(F)(F)F)C5CC5)C

Origin of Product

United States

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